Chloromethyl naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

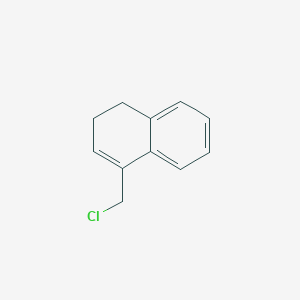

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11Cl |

|---|---|

Molecular Weight |

178.66 g/mol |

IUPAC Name |

4-(chloromethyl)-1,2-dihydronaphthalene |

InChI |

InChI=1S/C11H11Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5,8H2 |

InChI Key |

WTTBQXCEZGJCQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)CCl |

Origin of Product |

United States |

Foundational & Exploratory

The Essential Guide to 1-Chloromethyl Naphthalene: Properties, Applications, and Experimental Considerations

This technical guide provides a comprehensive overview of 1-chloromethyl naphthalene, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physical and chemical properties, handling protocols, and key applications.

Molecular and Physicochemical Profile

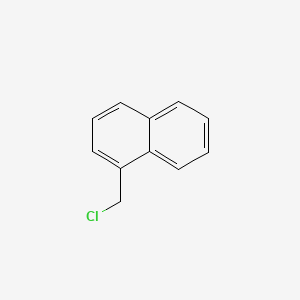

1-Chloromethyl naphthalene (α-chloromethyl naphthalene) is an aromatic organochloride characterized by a naphthalene core substituted with a chloromethyl group at the 1-position. This substitution imparts a unique reactivity profile, making it a versatile building block in synthetic chemistry.

Core Physical Properties

The physical state of 1-chloromethyl naphthalene can be a clear to pale yellow liquid or a solid, depending on the ambient temperature and purity, with a pungent odor.[1][2][3] Its key physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl | [4][5] |

| Molecular Weight | 176.64 g/mol | [1][2] |

| Melting Point | 28-32 °C (lit.) | [1][2][4] |

| Boiling Point | 291-292 °C (at 760 mmHg, lit.) | [4][6][7] |

| 167-169 °C (at 25 mmHg, lit.) | ||

| 164-165 °C (at 2.67 kPa) | [8] | |

| Density | 1.17 - 1.18 g/mL (at 25-30 °C, lit.) | [1][4] |

| Refractive Index (n20/D) | 1.635 - 1.638 (lit.) | [4][9] |

| Solubility | Insoluble in water.[6][10][11] Soluble in toluene, ether, benzene, chloroform, and slightly soluble in ethyl acetate and methanol.[1][8][12] | |

| Vapor Pressure | 0.00339 mmHg at 25°C | [10] |

| Flash Point | >110 °C (>230 °F) | [8][11] |

| Appearance | Clear liquid, solid, or semi-solid; colorless to pale yellow or deep brown.[1][2][5] |

The relatively low melting point means that 1-chloromethyl naphthalene can exist as a solid or liquid at or near room temperature. This is a critical consideration for storage and handling, as it may require heating to be transferred as a liquid.

Reactivity and Synthetic Utility

The primary reactive center of 1-chloromethyl naphthalene is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility in organic synthesis.

Key Reactions and Applications

1-Chloromethyl naphthalene is a crucial intermediate in the synthesis of a variety of compounds, including:

-

Pharmaceuticals: It is a key starting material for the synthesis of terbinafine and nafronyl.[1][2]

-

Agrochemicals: Used in the production of 1-naphthylacetic acid, a plant hormone.[8]

-

Dyes and Pigments: Employed in the synthesis of dye pigments and fluorescent brightening agents.[6][10][13]

-

Corrosion Inhibitors: Utilized in corrosion inhibitor formulations for oil and gas operations.[1][2]

-

Fine Chemicals: Serves as a precursor for the manufacture of α-naphthaldehyde.[1][2]

The following diagram illustrates the central role of 1-chloromethyl naphthalene as a synthetic intermediate.

Caption: Workflow for the purification of 1-chloromethyl naphthalene.

Safety and Handling

1-Chloromethyl naphthalene is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Harmful if swallowed or in contact with skin. [14][15]Causes severe skin burns and eye damage. [14][15]It is also a lachrymator, meaning it irritates the eyes and causes tearing. [8][14]* Personal Protective Equipment (PPE): When handling this compound, it is essential to wear chemical-resistant gloves, safety goggles, a face shield, and protective clothing. [14][16]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [14][16]

First Aid Measures

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [17]* In case of eye contact: Rinse cautiously with water for several minutes. [14][17]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [14]* If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [17] Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling 1-chloromethyl naphthalene. [14][15][16][18]

Conclusion

1-Chloromethyl naphthalene is a foundational chemical for numerous applications, particularly in the synthesis of pharmaceuticals and specialty materials. A thorough understanding of its physical properties, reactivity, and safe handling procedures is critical for its effective and safe utilization in research and development. The data and protocols presented in this guide are intended to provide a solid foundation for professionals working with this versatile compound.

References

- Kessler Chemical. 1-Chloromethyl Naphthalene. [Link]

- ChemSynthesis. 1-(chloromethyl)naphthalene. [Link]

- Chemicalize. 1-(Chloromethyl)naphthalene. [Link]

- Kessler Chemical. 1-Chloromethyl Naphthalene Distributor and Supplier. [Link]

- LookChem. 1-(Chloromethyl)naphthalene. [Link]

- Stenutz. 1-chloromethylnaphthalene. [Link]

- PubChem. 1-Chloromethylnaphthalene. [Link]

- Google Patents. CN113999086B - Preparation method of 1-chloromethyl naphthalene.

- Ottokemi™. 1-Chloromethyl naphthalene, 90%. [Link]

- Loba Chemie. 1-(CHLOROMETHYL)NAPHTHALENE MSDS. [Link]

- ChemBK. 1-chloromethyl-naphthalen. [Link]

- Organic Syntheses. Naphthalene, 1-chloromethyl-. [Link]

Sources

- 1. kesslerchemical.com [kesslerchemical.com]

- 2. 1-Chloromethyl Naphthalene Distributor and Supplier – Kessler Chemical [kesslerchemical.com]

- 3. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1-Chloromethyl naphthalene | 86-52-2 [chemicalbook.com]

- 7. 1-(Chloromethyl)naphthalene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 9. 1-chloromethylnaphthalene [stenutz.eu]

- 10. 1-(Chloromethyl)naphthalene|lookchem [lookchem.com]

- 11. chembk.com [chembk.com]

- 12. 1-Chloromethyl naphthalene CAS#: 86-52-2 [m.chemicalbook.com]

- 13. 1-Chloromethyl naphthalene, 90% | Ottokemi™ [ottokemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 2-(Chloromethyl)naphthalene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)naphthalene, identified by the CAS number 2506-41-4 , is a highly versatile and reactive organochlorine compound.[1][2][3][4][5][6][7][8] It is characterized by a naphthalene ring substituted at the second position with a chloromethyl group.[2] This structural feature, particularly the reactive chloromethyl moiety, establishes 2-(chloromethyl)naphthalene as a critical building block and intermediate in a wide array of synthetic organic chemistry applications.[2][9] Its significance is especially pronounced in the fields of medicinal chemistry, materials science, and agrochemical development, where the introduction of the 2-naphthylmethyl group is a key step in the synthesis of complex target molecules.[2][3][9][10][11] This guide provides a comprehensive technical overview of 2-(chloromethyl)naphthalene, detailing its physicochemical properties, synthesis methodologies, reactivity, and key applications, with a focus on providing actionable insights for laboratory and industrial settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(chloromethyl)naphthalene is fundamental to its effective use in synthesis and development. These properties dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 2506-41-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₉Cl | [1][2][3][5][9] |

| Molecular Weight | 176.64 g/mol | [3][8][9] |

| Appearance | Colorless to pale yellow liquid or solid; Crystalline fronds | [2][10] |

| Melting Point | 45-48.5 °C | [3][4][7][10] |

| Boiling Point | 168-170 °C (at 2.67 kPa); 135 °C (at 3 mmHg) | [4][7][10][12] |

| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ethanol, and ether. | [1][2][10] |

| EINECS Number | 219-713-5 | [1][4][5] |

Synthesis of 2-(Chloromethyl)naphthalene: Methodologies and Mechanistic Insights

The synthesis of 2-(chloromethyl)naphthalene can be primarily achieved through two strategic routes: the chloromethylation of naphthalene and the side-chain chlorination of 2-methylnaphthalene. The choice of method is often dictated by the desired purity, scale, and available starting materials.

Chloromethylation of Naphthalene

This method involves an electrophilic aromatic substitution reaction where a chloromethyl group is introduced onto the naphthalene ring.[9] The reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst.[9]

Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic species from formaldehyde and HCl, which then attacks the electron-rich naphthalene ring.[9] The regioselectivity of this reaction, yielding a mixture of 1- and 2-isomers, is a critical consideration.[9] Reaction conditions can be tailored to favor the formation of the 2-isomer.

Caption: Workflow for the chloromethylation of naphthalene.

Detailed Experimental Protocol (Conceptual):

-

Reagents: Naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, concentrated hydrochloric acid, and a Lewis acid catalyst (e.g., a mixture of FeCl₃ and CuCl₂ to enhance regioselectivity).[9]

-

Procedure:

-

In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer and reflux condenser with naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.[13]

-

Slowly add concentrated hydrochloric acid to the stirred mixture.

-

Heat the reaction mixture to 60-80 °C.[9] This temperature range is optimal for achieving a good yield while minimizing thermal decomposition.[9]

-

Maintain vigorous stirring for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture and quench with cold water.

-

Separate the organic layer and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to isolate 2-(chloromethyl)naphthalene.

-

Causality of Experimental Choices:

-

Lewis Acid Catalyst: The use of Lewis acids like FeCl₃ or CuCl₂ polarizes the C-Cl bond in the chloromethylating agent, increasing its electrophilicity and facilitating the attack on the naphthalene ring.[9] A mixed catalyst system can improve regioselectivity towards the 2-position and reduce the formation of side products.[9]

-

Temperature Control: Maintaining the temperature between 60-80 °C is crucial.[9] Lower temperatures may lead to a sluggish reaction, while higher temperatures can promote the formation of unwanted byproducts and decomposition.[9]

Side-Chain Chlorination of 2-Methylnaphthalene

An alternative and often more direct route to 2-(chloromethyl)naphthalene is the free-radical chlorination of 2-methylnaphthalene.[1]

Reaction Mechanism: This reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator. A chlorine radical abstracts a hydrogen atom from the methyl group of 2-methylnaphthalene, forming a benzylic radical. This radical then reacts with a chlorine molecule to yield the product and a new chlorine radical, propagating the chain reaction.

Caption: Simplified mechanism of side-chain chlorination.

Detailed Experimental Protocol (Conceptual):

-

Reagents: 2-Methylnaphthalene, chlorine gas, and an aromatic solvent.[1]

-

Procedure:

-

Dissolve 2-methylnaphthalene in a suitable aromatic solvent in a reaction vessel equipped with a gas inlet, stirrer, and condenser.

-

Heat the solution to 190-210 °C.[1]

-

While stirring and under illumination (e.g., a UV lamp), bubble chlorine gas through the solution at a controlled rate.

-

Monitor the reaction by GC or TLC to ensure the desired level of conversion and minimize over-chlorination.

-

Once the reaction is complete, cool the mixture and purge with an inert gas to remove excess chlorine and HCl.

-

The product can then be isolated and purified by distillation under reduced pressure.

-

Causality of Experimental Choices:

-

High Temperature and Light: These conditions are necessary to initiate and sustain the free-radical chain reaction.

-

Solvent: An inert aromatic solvent is used to maintain a suitable reaction temperature and concentration.

-

Controlled Chlorination: Careful control of the chlorine gas flow is essential to prevent the formation of di- and tri-chlorinated byproducts.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-(chloromethyl)naphthalene stems from the high reactivity of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[2][9] The chlorine atom is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles.[9] This reactivity allows for the facile introduction of the 2-naphthylmethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.[9][11]

Key Reactions and Applications:

-

Nucleophilic Substitution: 2-(Chloromethyl)naphthalene reacts with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to form a diverse range of derivatives.[9] This is a cornerstone of its application in building complex molecules.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[3][11] For instance, the naphthalene moiety is present in drugs like Nabumetone and Terbinafine.[11] The ability to easily attach the 2-naphthylmethyl group to different pharmacophores makes it a valuable tool for drug discovery and development.

-

Agrochemicals: It is used as an intermediate in the preparation of certain pesticides and herbicides.[9][10][12]

-

Materials Science: The compound is utilized in the synthesis of specialized polymers and resins, where the naphthalene unit can impart desirable thermal and mechanical properties.[3][9]

-

Boron Chemistry: An emerging area of research involves the use of 2-(chloromethyl)naphthalene in the synthesis of novel azaborine compounds, which are of interest in both materials science and medicinal chemistry.[9]

Safety and Handling

2-(Chloromethyl)naphthalene is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][3][5][8][9][14][15] It is also harmful if swallowed or inhaled.[1]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this compound.[1][15]

-

Handling: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[1][2][15] Do not eat or drink when using this chemical.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][15] It should be stored in a corrosives area.[15]

-

Disposal: This material and its container must be disposed of as hazardous waste.[1]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[15]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[15]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

Conclusion

2-(Chloromethyl)naphthalene is a pivotal chemical intermediate with a well-established role in organic synthesis. Its unique combination of a rigid naphthalene core and a reactive chloromethyl group makes it an indispensable tool for researchers and scientists in drug development, agrochemical synthesis, and materials science. A comprehensive understanding of its physicochemical properties, synthetic methodologies, and safe handling practices, as outlined in this guide, is essential for its effective and responsible utilization in both academic and industrial research.

References

- 2-(CHLOROMETHYL)

- 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem - NIH. (URL: [Link])

- Naphthalene, 1-chloromethyl - Organic Syntheses Procedure. (URL: [Link])

- 2-(chloromethyl)naphthalene - 2506-41-4, C11H9Cl, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

- Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents - Der Pharma Chemica. (URL: [Link])

- 2-methyl naphthalene, 91-57-6 - The Good Scents Company. (URL: [Link])

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2506-41-4: 2-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 3. Buy 2-(Chloromethyl)naphthalene | 2506-41-4 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2506-41-4|2-(Chloromethyl)naphthalene|BLD Pharm [bldpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 2-(Chloromethyl)naphthalene = 97.0 2506-41-4 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-(CHLOROMETHYL)NAPHTHALENE | 2506-41-4 [chemicalbook.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. 2-(CHLOROMETHYL)NAPHTHALENE CAS#: 2506-41-4 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2-(Chloromethyl)naphthalene = 97.0 2506-41-4 [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Chloromethyl Naphthalene in Organic Solvents

Introduction: The Pivotal Role of Solubility in the Application of Chloromethyl Naphthalene

This compound, existing as two primary isomers, 1-chloromethyl naphthalene (CAS 86-52-2) and 2-chloromethyl naphthalene (CAS 2506-41-4), is a critical intermediate in a multitude of synthetic pathways.[1][2] Its utility spans the synthesis of pharmaceuticals, dyes, pigments, synthetic resins, and fluorescent brightening agents.[1] The reactivity of the chloromethyl group, making it an excellent candidate for nucleophilic substitution, is central to its synthetic value.[2] However, to effectively harness this reactivity, a thorough understanding of its solubility in various organic solvents is paramount. The choice of solvent not only dictates the reaction rate and yield but also influences purification processes such as crystallization and chromatography.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing the scarcity of publicly available quantitative solubility data, this document will focus on providing a strong theoretical framework for understanding its solubility, qualitative solubility information in common organic solvents, and a detailed experimental protocol for researchers to determine precise solubility data in their own laboratory settings.

Chemical and Physical Properties of this compound Isomers

A foundational understanding of the physicochemical properties of both 1- and 2-chloromethyl naphthalene is essential for interpreting their solubility behavior.

| Property | 1-Chloromethyl Naphthalene | 2-Chloromethyl Naphthalene |

| CAS Number | 86-52-2 | 2506-41-4 |

| Molecular Formula | C₁₁H₉Cl | C₁₁H₉Cl |

| Molecular Weight | 176.64 g/mol | 176.64 g/mol |

| Appearance | Yellow solid or clear liquid/semi-solid[1][3] | Colorless to pale yellow liquid or solid[2] |

| Melting Point | 28-32 °C[3] | ~47 °C |

| Boiling Point | 291-292 °C at 760 mmHg | 168-170 °C at 2.67 kPa |

| Density | ~1.17 g/cm³ | Not specified |

| Water Solubility | Insoluble[4] | Low solubility[2] |

Theoretical Framework: Factors Governing Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." This adage is rooted in the interplay of intermolecular forces between the solute (this compound) and the solvent molecules.

Molecular Polarity and Intermolecular Forces:

This compound is a relatively nonpolar molecule. The naphthalene moiety is a large, nonpolar aromatic system. The chloromethyl group introduces a degree of polarity due to the electronegativity difference between carbon and chlorine. However, the overall nonpolar character of the molecule dominates.

The primary intermolecular forces at play are:

-

London Dispersion Forces: These are the predominant forces for the nonpolar naphthalene ring and are significant for the entire molecule.

-

Dipole-Dipole Interactions: The C-Cl bond introduces a dipole moment, allowing for these interactions.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Therefore, this compound will be most soluble in solvents with similar polarity and intermolecular force characteristics, i.e., nonpolar and weakly polar aprotic solvents.

Temperature:

For most solid organic compounds, solubility in organic solvents increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid solute and promotes mixing with the solvent.

Molecular Size:

The relatively large size of the naphthalene ring system can influence its solubility. Solvents with molecules that can effectively solvate this bulky group will be more effective.

Qualitative Solubility of this compound

While precise quantitative data is limited, the available literature provides a good qualitative understanding of this compound's solubility in a range of common organic solvents.

| Solvent | 1-Chloromethyl Naphthalene | 2-Chloromethyl Naphthalene | Solvent Type |

| Benzene | Soluble[2] | Soluble | Nonpolar Aromatic |

| Toluene | Soluble[3] | Soluble | Nonpolar Aromatic |

| Ethanol | Soluble[2] | Soluble[2] | Polar Protic |

| Ether | Soluble | Soluble[2] | Weakly Polar Aprotic |

| Chloroform | Soluble[4] | Soluble | Weakly Polar Aprotic |

| Ethyl Acetate | Slightly Soluble[4] | Not specified | Polar Aprotic |

| Methanol | Sparingly Soluble[4] | Not specified | Polar Protic |

| Water | Insoluble[4] | Low solubility[2] | Polar Protic |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of extensive quantitative solubility data, the following protocol provides a reliable method for its experimental determination using the isothermal shake-flask method, followed by gravimetric analysis. This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Figure 1: Experimental workflow for determining the solubility of this compound.

Materials:

-

This compound (1- or 2-isomer)

-

Selected organic solvent(s)

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dishes

-

Drying oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or a water bath on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, dry container to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Pre-weigh a clean, dry evaporating dish on an analytical balance.

-

Accurately transfer a known volume (e.g., 5 mL) of the filtered saturated solution into the evaporating dish and record the weight.

-

Gently evaporate the solvent in a fume hood or a well-ventilated area. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound, or in a desiccator, until a constant weight is achieved.

-

Weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate analyzed (mL)) x 100

-

Molecular Interactions and Solubility: A Visual Representation

The following diagram illustrates the key molecular interactions that govern the dissolution of this compound in a nonpolar organic solvent.

Figure 2: Dominant intermolecular forces in the dissolution of this compound.

Conclusion: A Practical Guide for Researchers

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains sparse in the public domain, a strong understanding of the underlying principles of intermolecular forces allows for rational solvent selection. The provided qualitative solubility data serves as a valuable starting point for experimental design.

Crucially, the detailed experimental protocol for determining solubility empowers researchers, scientists, and drug development professionals to generate precise and reliable data for their specific applications. By following the outlined procedures, users can optimize reaction conditions, streamline purification processes, and ultimately accelerate their research and development endeavors involving this versatile chemical intermediate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 1-Chloromethyl Naphthalene.

- CymitQuimica. (n.d.). CAS 2506-41-4: 2-(Chloromethyl)naphthalene.

- ChemicalBook. (n.d.). Synthesis and Application of 1-Chloromethyl naphthalene.

- ChemicalBook. (n.d.). 1-Chloromethyl naphthalene CAS#: 86-52-2.

- Kessler Chemical. (2019). 1-Chloromethyl Naphthalene.

Sources

Navigating the Spectral Landscape of 1-Chloromethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of 1-Chloromethylnaphthalene in Synthesis

1-Chloromethylnaphthalene is a key bifunctional molecule, serving as a versatile intermediate in the synthesis of a wide array of more complex structures.[1] Its utility in the creation of pharmaceuticals, dyes, and agrochemicals hinges on the reactive chloromethyl group attached to the stable naphthalene core. A comprehensive understanding of its chemical structure is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a detailed exploration of the ¹H and ¹³C NMR spectral data of 1-chloromethylnaphthalene, offering insights into the interpretation of its spectra and the underlying principles that govern the observed chemical shifts and coupling patterns.

The Molecular Canvas: Understanding the Structure of 1-Chloromethylnaphthalene

The 1-chloromethylnaphthalene molecule consists of a naphthalene ring system substituted at the C1 position with a chloromethyl (-CH₂Cl) group. This substitution breaks the symmetry of the naphthalene core, rendering all seven aromatic protons and all ten aromatic carbons chemically inequivalent. This complexity gives rise to a rich and informative NMR spectrum.

¹H NMR Spectral Data: A Detailed Analysis

The proton NMR spectrum of 1-chloromethylnaphthalene, typically recorded in a deuterated solvent such as chloroform (CDCl₃), provides a wealth of information about the electronic environment of each proton.

Tabulated ¹H NMR Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |

| -CH₂- | ~5.07 | Singlet (s) | N/A |

| H-8 | ~8.19 | Doublet (d) | 8.6 |

| Aromatic Protons | ~7.45 - 7.93 | Multiplet (m) | Not individually resolved |

Note: The chemical shifts for the aromatic protons are often reported as a complex multiplet. The specific assignment of each aromatic proton requires advanced NMR techniques.

Interpretation and Causality

The most downfield singlet at approximately 5.07 ppm is readily assigned to the two protons of the chloromethyl group.[2] The electronegative chlorine atom deshields these protons, causing them to resonate at a lower field than typical benzylic protons.

The aromatic region of the spectrum, spanning from roughly 7.45 to 8.19 ppm, contains the signals for the seven protons of the naphthalene ring. The proton at the H-8 position is significantly deshielded and appears as a distinct doublet around 8.19 ppm with a coupling constant of approximately 8.6 Hz.[2] This pronounced downfield shift is a result of the "peri effect," a steric interaction between the substituent at the C1 position and the proton at the C8 position. This interaction causes a distortion of the electron cloud around H-8, leading to its deshielding.

The remaining six aromatic protons produce a complex and overlapping multiplet. A definitive assignment of these protons based solely on the 1D ¹H NMR spectrum is challenging due to the similar electronic environments and the intricate spin-spin coupling network.

¹³C NMR Spectral Data: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Tabulated ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

| -CH₂- | ~44.6 |

| Aromatic Carbons | ~123.7 - 134.0 |

Note: The assignments of the individual aromatic carbons require advanced NMR techniques.

Interpretation and Causality

The signal for the chloromethyl carbon appears at approximately 44.6 ppm.[2] The direct attachment to the electronegative chlorine atom causes a significant downfield shift compared to an unsubstituted methyl group.

The ten aromatic carbons resonate in the region of approximately 123.7 to 134.0 ppm.[2] The substituent effect of the chloromethyl group influences the chemical shifts of the naphthalene carbons. The ipso-carbon (C1) and the other quaternary carbon (C4a and C8a) can be identified through the absence of a signal in a DEPT-135 experiment.

Advanced NMR Techniques for Unambiguous Assignment

To resolve the ambiguities in the ¹H and ¹³C NMR spectra and to achieve complete and confident assignments, a suite of two-dimensional (2D) NMR experiments is indispensable.

Diagram: Workflow for NMR-Based Structural Elucidation

Caption: Workflow for structural elucidation using 1D and 2D NMR.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling). This would allow for the tracing of the proton connectivity within each of the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment would definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). This is particularly powerful for identifying quaternary carbons and for linking different spin systems together. For 1-chloromethylnaphthalene, HMBC correlations from the -CH₂- protons to the C1, C2, and C8a carbons would be expected, providing crucial connectivity information.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for acquiring high-quality NMR data for 1-chloromethylnaphthalene.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent solubilizing properties for 1-chloromethylnaphthalene and its relatively simple residual solvent signal.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of 1-chloromethylnaphthalene in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR and 2D NMR experiments, a more concentrated sample (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Sample Filtration: To ensure optimal spectral quality, it is recommended to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade the magnetic field homogeneity.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a 400 or 500 MHz spectrometer.

Diagram: NMR Data Acquisition and Processing Workflow

Caption: General workflow for NMR data acquisition and processing.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 512-2048 (or more, depending on concentration)

-

-

2D NMR (COSY, HSQC, HMBC): Standard instrument-provided pulse programs should be utilized. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise of the resulting spectrum and should be adjusted based on the sample concentration and the desired quality of the data.

Safety and Handling

1-Chloromethylnaphthalene is a hazardous substance and should be handled with appropriate safety precautions. It is classified as a lachrymator and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The NMR spectral data of 1-chloromethylnaphthalene provides a detailed fingerprint of its molecular structure. While the 1D ¹H and ¹³C NMR spectra offer valuable initial insights, a complete and unambiguous assignment of all signals necessitates the use of 2D NMR techniques such as COSY, HSQC, and HMBC. By understanding the principles behind the observed chemical shifts and coupling patterns, and by employing a systematic approach to data acquisition and analysis, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for its successful application in drug discovery and materials science.

References

- Der Pharma Chemica. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- PubChem. (n.d.). 1-Chloromethylnaphthalene.

- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Sources

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of Chloromethylnaphthalene

Introduction: Unveiling the Molecular Signature of Chloromethylnaphthalene

Chloromethylnaphthalene (CMN) and its isomers are critical intermediates in the synthesis of various dyes, polymers, and pharmaceutical agents. As with any high-value chemical synthesis, ensuring the structural integrity and purity of the target molecule is paramount. Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for molecular characterization.

This guide provides a comprehensive framework for the FT-IR analysis of chloromethylnaphthalene, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of peak positions to explore the causality behind experimental choices, establish self-validating protocols, and ground our interpretations in authoritative spectral data. The core focus will be on identifying the key vibrational modes that serve as a unique molecular fingerprint for CMN, enabling confident structural verification and isomeric differentiation.

Part 1: The Vibrational Language of Chloromethylnaphthalene

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. For a molecule like 1-chloromethylnaphthalene (C₁₁H₉Cl), the resulting spectrum is a rich tapestry of information reflecting its aromatic and aliphatic components.[1][2][3]

The key to interpretation lies in dissecting the spectrum into distinct regions, each corresponding to specific types of bond vibrations:

-

C-H Stretching Region (3100-2800 cm⁻¹): This region is highly diagnostic. The aromatic C-H stretches of the naphthalene ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4] In contrast, the aliphatic C-H stretches from the chloromethyl (-CH₂Cl) group will absorb below 3000 cm⁻¹ (typically 2964-2850 cm⁻¹).[5][6] The presence of distinct peaks on both sides of this 3000 cm⁻¹ dividing line is a primary confirmation of the molecule's structure.

-

Aromatic C=C Stretching Region (1650-1400 cm⁻¹): The conjugated system of the naphthalene ring gives rise to a series of characteristic, often sharp, absorption bands in this region.[4] These "in-ring" stretching vibrations are a hallmark of aromatic compounds and are typically observed around 1626 cm⁻¹, with other bands appearing in the 1500-1400 cm⁻¹ range.[4][5]

-

The Fingerprint Region (< 1400 cm⁻¹): This complex area of the spectrum contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure. While challenging to assign individually without computational modeling, this region is invaluable for confirming identity by matching a sample's spectrum against a known reference. Two key signals to look for are:

-

CH₂ Bending/Wagging: The methylene group (-CH₂) will exhibit bending (scissoring) vibrations, often around 1430-1450 cm⁻¹.

-

C-Cl Stretching: The carbon-chlorine bond stretch is a crucial identifier. This vibration typically occurs in the 800-600 cm⁻¹ range. Its exact position can be influenced by the surrounding molecular structure.

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These strong absorptions are highly characteristic of the substitution pattern on the aromatic ring. For 1-substituted naphthalene, a strong band near 775-800 cm⁻¹ is expected, corresponding to the four adjacent hydrogens on the unsubstituted ring.[5][7]

-

Part 2: A Validated Experimental Protocol for FT-IR Analysis

The acquisition of a high-quality, reproducible FT-IR spectrum is critically dependent on meticulous sample preparation and a logical workflow.

Experimental Workflow Diagram

Caption: Workflow for FT-IR Spectroscopic Analysis.

Step-by-Step Methodology

1. Sample Preparation: The Causality of Choice

Chloromethylnaphthalene is typically a solid at room temperature.[8] The choice of preparation method is crucial for obtaining a high-quality spectrum.

-

Method A: KBr Pellet (Transmission)

-

Rationale: This classic method provides a high-quality transmission spectrum by dispersing the analyte in an IR-transparent matrix (KBr). It is often considered the gold standard for solid samples when a clean, interference-free spectrum is required.

-

Protocol:

-

Gently grind 1-2 mg of the chloromethylnaphthalene sample with an agate mortar and pestle.[9]

-

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[9] Expert Insight: It is critical that the KBr is kept in a desiccator or oven, as water contamination will introduce broad O-H absorption bands around 3400 cm⁻¹, potentially obscuring C-H stretches.

-

Thoroughly mix and grind the components until a fine, homogenous powder is achieved. The particle size should be smaller than the wavelength of the IR light to minimize scattering.[10][11]

-

Transfer the mixture to a pellet die and press using a hydraulic press to form a transparent or translucent pellet.[9] An opaque pellet indicates poor grinding or insufficient pressure.

-

Place the pellet in the instrument's sample holder for analysis.

-

-

-

Method B: Thin Solid Film (Transmission)

-

Rationale: A rapid and effective method that avoids the use of a matrix, thus eliminating any potential for matrix-related artifacts.[12] It is particularly useful for screening multiple samples quickly.[13]

-

Protocol:

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[12][13]

-

Place a single drop of this solution onto one face of an IR-transparent salt plate (e.g., NaCl or KBr).[12][13]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[12][13]

-

Mount the plate in the sample holder for analysis.

-

-

-

Method C: Attenuated Total Reflectance (ATR)

-

Rationale: The most straightforward method, requiring minimal sample preparation.[11] The sample is analyzed directly by placing it in contact with a high-refractive-index crystal (e.g., diamond or germanium).

-

Protocol:

-

Ensure the ATR crystal is impeccably clean. Record a background spectrum of the clean crystal.

-

Place a small amount of the solid chloromethylnaphthalene powder directly onto the crystal surface.[9]

-

Apply pressure using the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[9] Good contact is essential for a strong signal.

-

Collect the spectrum.

-

-

2. Instrument and Data Acquisition Parameters

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is standard.

-

Background Collection: Always collect a background spectrum immediately before the sample spectrum under identical conditions. This self-validating step accounts for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ is sufficient for most identification purposes.

-

Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

Part 3: Spectral Interpretation - A Deep Dive

The following table summarizes the expected key absorption bands for 1-chloromethylnaphthalene, grounded in established spectral data and vibrational principles.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comments |

| 3070 - 3040 | Medium | Aromatic C-H Stretch | Confirms the presence of the naphthalene ring system.[4][5] |

| 2970 - 2950 | Medium-Weak | Aliphatic C-H Stretch (-CH₂) | Confirms the methylene group in the chloromethyl substituent.[5][6] |

| ~1626 | Medium-Strong | Aromatic C=C Ring Stretch | Characteristic of the naphthalene conjugated system.[5] |

| 1590 - 1450 | Medium-Strong | Aromatic C=C Ring Stretches | A series of bands confirming the aromatic core.[4] |

| ~1435 | Medium | CH₂ Scissoring (Bending) | Bending vibration of the methylene group. |

| 800 - 770 | Strong | C-H Out-of-Plane Bending | Highly diagnostic for the 1-substitution pattern on the naphthalene ring.[5][7] |

| 750 - 650 | Medium-Strong | C-Cl Stretch | Key indicator for the chloromethyl group. |

Data synthesized from authoritative sources and spectroscopic principles.[4][5][7]

Isomeric Differentiation

While the spectra of 1-chloromethylnaphthalene and 2-chloromethylnaphthalene will share many features (aromatic C-H, aliphatic C-H, C=C stretches), the key to differentiation lies in the fingerprint region, specifically the C-H out-of-plane (OOP) bending patterns below 900 cm⁻¹. The substitution pattern dictates the number of adjacent hydrogen atoms on each ring, which in turn governs the positions of these strong absorptions. Detailed comparison with authenticated reference spectra from databases like the NIST Chemistry WebBook is the most reliable method for distinguishing between isomers.[14][15]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of chloromethylnaphthalene. By understanding the origins of the principal absorption bands—from the distinct C-H stretches around 3000 cm⁻¹ to the powerful C-H out-of-plane bending vibrations in the fingerprint region—a scientist can rapidly and confidently verify the molecule's identity and substitution pattern. The adoption of a systematic workflow, from judicious sample preparation to careful background subtraction, ensures the generation of high-quality, trustworthy data. This guide provides the foundational knowledge and practical protocols necessary for leveraging FT-IR spectroscopy to its full potential in a research and development setting.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook, SRD 69.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Journal of Chemical Education. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Naphthalene, 1-(chloromethyl)-. NIST Chemistry WebBook, SRD 69.

- PubChem. (n.d.). 1-Chloromethylnaphthalene.

- Der Pharma Chemica. (2016). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents.

- SpectraBase. (n.d.). 1-Chloromethyl-2-methylnaphthalene.

- The Astrophysical Journal. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Royal Society of Chemistry. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.

- ResearchGate. (2014). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations.

- ResearchGate. (2014). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations.

- ResearchGate. (n.d.). ATR FT-IR spectra of all naphthalene-containing PI films.

- PubMed. (2014). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations.

- PubMed. (2022). Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study.

- University of Babylon. (n.d.). The features of IR spectrum.

- University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions.

- University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- The Astrophysical Journal. (2004). THE MID-INFRARED LABORATORY SPECTRA OF NAPHTHALENE (C10H8) IN SOLID H2O.

Sources

- 1. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 2. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 3. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 15. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

Foreword: The Analytical Challenge of Positional Isomerism

An In-Depth Technical Guide to the Mass Spectrometry of Chloromethyl Naphthalene Isomers

In the fields of pharmaceutical development, environmental analysis, and synthetic chemistry, the precise structural elucidation of molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the substitution pattern on a molecular scaffold—present a significant analytical hurdle. Chloromethyl naphthalenes, existing primarily as 1-chloromethylnaphthalene and 2-chloromethylnaphthalene, epitomize this challenge. While possessing identical molecular weights (176.64 g/mol ), the position of the chloromethyl group on the naphthalene ring profoundly influences their chemical reactivity and biological activity. Consequently, robust analytical methods capable of their unambiguous differentiation are not merely academic exercises; they are critical for quality control, safety assessment, and process optimization.

This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound isomers. We will move beyond a simple recitation of data to delve into the mechanistic underpinnings of their ionization and fragmentation, offering field-proven insights into method development and spectral interpretation. The focus is on providing a self-validating framework for analysis, grounded in the principles of gas-phase ion chemistry.

Fundamentals of Ionization: Electron Ionization (EI) as the Primary Tool

For volatile and semi-volatile, thermally stable organic molecules like chloromethyl naphthalenes, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the workhorse technique.[1][2] The choice of EI is deliberate and causal. Ionization occurs when the analyte molecule is bombarded with high-energy electrons (typically standardized at 70 eV).[1] This high energy is sufficient to overcome the ionization potential of the molecule and imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] It is this fragmentation pattern, a veritable molecular fingerprint, that provides the rich structural detail necessary for isomer differentiation.

In contrast, "soft" ionization techniques like Chemical Ionization (CI) are generally less suited for this specific challenge. CI produces abundant protonated molecules ([M+H]⁺) with minimal fragmentation, which is excellent for confirming molecular weight but provides insufficient structural information to distinguish positional isomers.[4][5]

Deciphering the Fragmentation Code: A Tale of Two Cations

The mass spectra of 1- and 2-chloromethylnaphthalene are dominated by fragmentation pathways driven by the stability of the resulting carbocations. The molecular formula for both is C₁₁H₉Cl.[6][7]

The Molecular Ion and Isotopic Signature

Upon EI, a molecular ion ([M]⁺•) is formed. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a characteristic doublet:

-

m/z 176: Corresponding to the C₁₁H₉³⁵Cl isotope.

-

m/z 178: Corresponding to the C₁₁H₉³⁷Cl isotope, with an intensity approximately one-third that of the m/z 176 peak.

This M/M+2 pattern is a crucial first diagnostic for the presence of a single chlorine atom in the molecule.

Primary Fragmentation: The Naphthylmethyl Cation

The most significant fragmentation pathway for both isomers involves the heterolytic cleavage of the C-Cl bond. This is an example of alpha-cleavage, a dominant fragmentation mechanism for alkyl halides.[8][9]

[C₁₀H₇CH₂Cl]⁺• → [C₁₀H₇CH₂]⁺ + Cl•

This reaction leads to the formation of the naphthylmethyl cation at m/z 141 . This ion is highly stabilized by resonance, with the positive charge delocalized across the naphthalene ring system. Consequently, the peak at m/z 141 is typically the base peak (the most intense peak in the spectrum) for both isomers.[6][10]

The diagram below illustrates the fragmentation of 1-chloromethylnaphthalene to form the highly stable 1-naphthylmethyl cation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Chemical ionization - Wikipedia [en.wikipedia.org]

- 5. Chemical Ionization Mass Spectrometry: Applications for the In Situ Measurement of Nonvolatile Organics at Ocean Worlds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 7. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure, Bonding, and Reactivity of Chloromethyl Naphthalene Isomers

Abstract

Chloromethyl naphthalenes, primarily the 1- and 2-isomers, are highly versatile chemical intermediates pivotal to the synthesis of a wide array of complex organic molecules. Their utility stems from the unique combination of a rigid, aromatic naphthalene core and a reactive benzylic chloride functional group. This guide offers a comprehensive technical examination of the chemical structure, bonding characteristics, stereoelectronic properties, and synthetic utility of 1-(chloromethyl)naphthalene and 2-(chloromethyl)naphthalene. We will delve into a comparative analysis of the isomers, explore common synthetic methodologies, dissect their reactivity in nucleophilic substitution reactions, and highlight their significant role as precursors in drug development, particularly for antifungal agents. This document is intended for researchers, chemists, and professionals in the fields of organic synthesis and medicinal chemistry, providing both foundational knowledge and practical insights.

Introduction to Chloromethyl Naphthalenes: Isomerism and Significance

Naphthalene, the simplest polycyclic aromatic hydrocarbon, can be functionalized with a chloromethyl (-CH₂Cl) group to yield chloromethyl naphthalene. The position of this substituent on the naphthalene ring system gives rise to two principal isomers of significant commercial and academic interest: 1-(chloromethyl)naphthalene (also known as α-chloromethylnaphthalene) and 2-(chloromethyl)naphthalene (β-chloromethylnaphthalene).[1][2]

The seemingly subtle difference in the substitution pattern—the alpha (C1) versus the beta (C2) position—imparts distinct steric and electronic properties to each isomer. These differences influence their physical characteristics, spectroscopic signatures, and, most importantly, their chemical reactivity. As benzylic halides, both isomers are valuable alkylating agents, but the electronic environment dictated by the naphthalene ring's fusion and the position of the substituent creates nuances in their reaction kinetics and pathways.[3]

These compounds serve as critical building blocks in the synthesis of pharmaceuticals, dyes, and specialized polymers.[4][5] Notably, 1-(chloromethyl)naphthalene is a key precursor in the industrial synthesis of the allylamine class of antifungal drugs, including Naftifine and Terbinafine, which are mainstays in the treatment of various mycoses.[6][7][8] Understanding the fundamental chemistry of these isomers is therefore essential for optimizing existing synthetic routes and designing novel molecular architectures.

Molecular Structure and Bonding

The foundation of chloromethyl naphthalenes' reactivity lies in their molecular structure, a fusion of an sp²-hybridized aromatic system and an sp³-hybridized carbon center bearing a halogen.

The Naphthalene Core and the Benzylic Carbon

The naphthalene ring consists of ten π-electrons delocalized across ten carbon atoms, fulfilling Hückel's rule (4n+2, where n=2) for aromaticity. This extensive delocalization provides significant thermodynamic stability. The chloromethyl group is attached to this aromatic scaffold, making the methylene carbon a "benzylic" carbon. The C-Cl bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles.

Comparative Analysis of 1- and 2-Isomers

>];

}

>];

}

>];

}

}

Caption: Chemical structures of 1- and 2-chloromethylnaphthalene isomers.

>];

}

}

Caption: Chemical structures of 1- and 2-chloromethylnaphthalene isomers.

The key distinction lies in the steric environment. The C1 position in 1-(chloromethyl)naphthalene is flanked by the "peri" hydrogen at C8, creating a more sterically crowded environment compared to the C2 position in the 2-isomer. This steric hindrance can influence the approach of nucleophiles in substitution reactions.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and purity assessment of this compound isomers.

| Spectroscopic Data | 1-(Chloromethyl)naphthalene | 2-(Chloromethyl)naphthalene | References |

| ¹H NMR (CDCl₃, δ ppm) | ~4.92-5.07 (s, 2H, -CH₂) ~7.22-8.19 (m, 7H, Ar-H) | ~4.75 (s, 2H, -CH₂) Aromatic protons show distinct patterns | [8][11] |

| ¹³C NMR (CDCl₃, δ ppm) | ~44.6 (-CH₂) ~123.7, 125.3, 126.2, 126.7, 127.7, 128.9, 129.8, 131.1, 133.0, 134.0 (Aromatic C) | Aromatic carbons show distinct shifts from the 1-isomer | [5][12][13] |

| IR (KBr, cm⁻¹) | ~3049 (Ar C-H stretch) ~2964 (CH₂ stretch) ~775 (C-Cl stretch) | Characteristic aromatic and C-Cl stretching frequencies | [8] |

| Mass Spec (m/z) | 176 (M⁺), 141 ([M-Cl]⁺, base peak) | 176 (M⁺), 141 ([M-Cl]⁺, base peak) | [2][14] |

The most diagnostic feature in the ¹H NMR spectrum is the singlet for the methylene (-CH₂) protons. The chemical shift and the pattern of the aromatic protons are distinct for each isomer, allowing for unambiguous identification. In the mass spectrum, both isomers show a characteristic molecular ion peak at m/z 176 and a base peak at m/z 141, corresponding to the loss of the chlorine atom to form the highly stable naphthylmethyl carbocation.

Synthesis and Mechanistic Pathways

The primary industrial route to chloromethyl naphthalenes is the electrophilic aromatic substitution reaction known as the Blanc chloromethylation.

The Blanc Chloromethylation Reaction

This reaction involves treating naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) or in a mixture of acids like acetic and phosphoric acid.[15][16] The reaction proceeds via an electrophilic attack on the aromatic ring.

The key steps of the mechanism are:

-

Electrophile Generation: Under acidic conditions, formaldehyde is protonated, forming a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.

-

Electrophilic Attack: The π-electrons of the naphthalene ring attack the electrophile. Naphthalene preferentially undergoes substitution at the C1 (alpha) position, as the carbocation intermediate formed (a Wheland intermediate) is better stabilized by resonance. This leads to the formation of 1-(hydroxymethyl)naphthalene.

-

Conversion to Chloride: The resulting benzylic alcohol is rapidly converted to the corresponding chloride by the excess HCl present in the reaction mixture.

While the reaction favors the 1-isomer, mixtures containing the 2-isomer and di-substituted products can also be formed, necessitating purification.[17]

Experimental Protocol: Synthesis of 1-(Chloromethyl)naphthalene

The following protocol is adapted from established literature procedures.[8]

-

Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene (e.g., 0.19 mol), paraformaldehyde (e.g., 0.27 mol), concentrated hydrochloric acid (e.g., 30 ml), and ortho-phosphoric acid (e.g., 14 ml).

-

Reaction: Heat the mixture in a water bath to 80-85 °C and stir vigorously for 9-10 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water (e.g., 200 ml).

-

Washing: Decant the aqueous layer from the oily product. Wash the oily layer three times by decantation with portions of cold water. An additional wash with a cold, dilute sodium bicarbonate or potassium carbonate solution can be used to neutralize any remaining acid.

-

Extraction & Drying: Dissolve the oily product in a suitable organic solvent (e.g., diethyl ether or cyclohexane), and dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-(chloromethyl)naphthalene.

Reactivity and Applications in Drug Development

The synthetic value of chloromethyl naphthalenes is derived from the high reactivity of the benzylic C-Cl bond in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (Sₙ1 vs. Sₙ2)

Chloromethyl naphthalenes are primary benzylic halides. Their reactions with nucleophiles can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (nucleophile strength, solvent polarity, temperature).

-

Sₙ2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction typically follows a bimolecular (Sₙ2) pathway. Kinetic studies of the reaction between 1-chloromethylnaphthalene and anilines in various alcohols have shown the reaction to be bimolecular, consistent with an Sₙ2 mechanism.[11]

-

Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents that can solvate the leaving group, an Sₙ1 mechanism becomes competitive. The rate-limiting step is the formation of the naphthylmethyl carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized over the naphthalene ring system.

The 1-naphthylmethyl cation is generally considered more stable than the 2-naphthylmethyl cation due to a greater number of resonance structures that preserve the aromaticity of one of the rings. Consequently, 1-(chloromethyl)naphthalene is expected to be more reactive than its 2-isomer in Sₙ1-type reactions.[3]

Application in the Synthesis of Antifungal Drugs

A prominent application of 1-(chloromethyl)naphthalene is in the synthesis of the allylamine antifungal agents Naftifine and Terbinafine.[8] These drugs function by inhibiting the enzyme squalene epoxidase, a key step in the fungal ergosterol biosynthesis pathway.[8]

The synthesis of these drugs involves the nucleophilic substitution of the chloride in 1-(chloromethyl)naphthalene with an appropriate amine.

-

Terbinafine Synthesis: A common route involves the reaction of 1-(chloromethyl)naphthalene with N-methyl-1-naphthalenemethylamine, which is itself prepared from 1-chloromethylnaphthalene and methylamine.[18] An efficient one-pot synthesis reacts monomethylamine, 1-chloromethylnaphthalene, and 1-chloro-6,6-dimethyl-2-heptene-4-yne simultaneously to produce Terbinafine.[7][19]

-

Naftifine Synthesis: The synthesis of Naftifine involves reacting 1-(chloromethyl)naphthalene with methylamine to form N-methyl-1-naphthylmethylamine, which is then reacted with cinnamyl chloride to yield the final product.[6][20]

Safety and Handling

Chloromethyl naphthalenes are hazardous compounds and must be handled with appropriate safety precautions.

-

Hazards: They are classified as lachrymators, meaning they are tear-inducing irritants. They are harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[13]

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[13]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials.[13]

Conclusion

1-(Chloromethyl)naphthalene and 2-(chloromethyl)naphthalene are indispensable intermediates in modern organic synthesis. Their reactivity is governed by the interplay between the aromatic naphthalene core and the benzylic chloride moiety. The alpha-isomer, 1-(chloromethyl)naphthalene, is generally more reactive and is of significant industrial importance, particularly as a cornerstone in the synthesis of leading antifungal medications. A thorough understanding of the structure, synthesis, and reactivity of these isomers, as detailed in this guide, is crucial for professionals engaged in the development of new pharmaceuticals and advanced materials.

References

- CN1324790A - Naftifine hydrochloride synthesizing process. Google Patents. [URL: https://patents.google.

- CN108017544B - Synthesis method of terbinafine. Google Patents. [URL: https://patents.google.

- PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE. (2024). Technical Disclosure Commons. [URL: https://www.tdcommons.org/dpubs_series/7456]

- Banedar, P. N. (2011). Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents. Der Pharma Chemica, 3(1), 105-111. [URL: http://derpharmachemica.com/archive.html]

- US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof. Google Patents. [URL: https://patents.google.

- RU2539654C1 - Method of obtaining naftifine. Google Patents. [URL: https://patents.google.

- WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof. Google Patents. [URL: https://patents.google.

- Process for the preparation of terbinafine and salts thereof. (2006). Justia Patents. [URL: https://patents.justia.

- 1-Chloromethyl naphthalene(86-52-2) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/86-52-2_13cnmr.htm]

- A Comparative Analysis of the Reactivity of 1- (Chloromethyl)-2-methoxynaphthalene and 1- Chloromethylnaphthalene in Nucleophilic Substitution Reactions. (2025). Benchchem. [URL: https://www.benchchem.com/product/b1677914/technical-articles/a-comparative-analysis-of-the-reactivity-of-1-chloromethyl-2-methoxynaphthalene-and-1-chloromethylnaphthalene-in-nucleophilic-substitution-reactions]

- SUPPORTING INFORMATION FOR - (Not a full citation, likely supplementary material

- Nagabalasubramanian, P. B., Karabacak, M., & Periandy, S. (2012). Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 85(1), 43–52. [URL: https://pubmed.ncbi.nlm.nih.gov/22024457/]

- 2-(CHLOROMETHYL)NAPHTHALENE(2506-41-4) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/2506-41-4_13cnmr.htm]

- 1-(Chloromethyl)naphthalene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6845]

- CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant. Google Patents. [URL: https://patents.google.

- 2-(Chloromethyl)naphthalene | 2506-41-4. Benchchem. [URL: https://www.benchchem.com/product/2506-41-4]

- Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/21/5158]

- 1-Chloromethyl Naphthalene: Synthesis, Applications, and Chemical Properties. (2025). [URL: https://www.chemcas.com/product_detail/1-Chloromethyl-Naphthalene.shtml]

- Synthesis And Antifungal Activity Of Terbinafine Analogues. (n.d.). [URL: https://www.ijper.org/sites/default/files/10.5530ijper.50.4.15.pdf]

- CN113999086B - Preparation method of 1-chloromethyl naphthalene. Google Patents. [URL: https://patents.google.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic resonance in chemistry : MRC, 59(1), 86–101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891461/]

- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(8), 1331-1336. [URL: https://link.springer.com/article/10.1007/BF02840049]

- 13C NMR Chemical Shifts. Oregon State University. [URL: https://oregonstate.edu/courses/ch334/334-5-6/c13nmr.htm]

- Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/51762121_Molecular_structure_polarizability_hyperpolarizability_analysis_and_spectroscopic_characterization_of_1-chloromethyl-2-methylnaphthalene_with_experimental_FT-IR_and_FT-Raman_techniques_and_quantum_che]

- Naphthalene, 1-(chloromethyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C86522&Mask=200]

- 1-chloromethylnaphthalene. Stenutz. [URL: https://www.stenutz.eu/chem/solv638.php]

- 2-(Chloromethyl)naphthalene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75632]

- Naphthalene, 1-(chloromethyl)-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C86522&Type=MASS]

- Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024). Journal of Applied Organometallic Chemistry. [URL: https://jaoc.samipub.com/index.php/jaoc/article/view/215]

- Spectroscopic Analysis and Computational Investigation (FMO, MESP and NLO) of 1,2-Dimethylnaphthalene. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/343350293_Spectroscopic_Analysis_and_Computational_Investigation_FMO_MESP_and_NLO_of_12-Dimethylnaphthalene]

- Blanc chloromethylation. Wikipedia. [URL: https://en.wikipedia.

- Enumerating Naphthalene Isomers of Tree-like Chemical Graphs. (2016). SciTePress. [URL: https://www.scitepress.

- Blanc Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/blanc-reaction.shtm]

- A Comparative Guide to the Reaction Outcomes of Racemic 1-Chloro-2-methylbutane. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/b56958/technical-articles/a-comparative-guide-to-the-reaction-outcomes-of-racemic-1-chloro-2-methylbutane]

Sources

- 1. 2-(Chloromethyl)naphthalene | C11H9Cl | CID 75632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-Chloromethyl naphthalene(86-52-2) 13C NMR spectrum [chemicalbook.com]

- 6. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 7. CN108017544B - Synthesis method of terbinafine - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Molecular structure, polarizability, hyperpolarizability analysis and spectroscopic characterization of 1-(chloromethyl)-2-methylnaphthalene with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. 2-(CHLOROMETHYL)NAPHTHALENE(2506-41-4) 13C NMR [m.chemicalbook.com]

- 13. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. web.pdx.edu [web.pdx.edu]

- 15. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CN113999086B - Preparation method of 1-chloromethyl naphthalene - Google Patents [patents.google.com]

- 18. tdcommons.org [tdcommons.org]

- 19. patents.justia.com [patents.justia.com]